molecular formula C19H18ClN5O3S B2945612 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1114630-96-4

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2945612
CAS No.: 1114630-96-4
M. Wt: 431.9
InChI Key:
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Description

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazoloquinazoline core, a furan ring, and a sulfanylacetamide moiety, makes this compound an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Triazoloquinazoline Core: : This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

  • Introduction of the Sulfanyl Group: : The sulfanyl group is introduced through a nucleophilic substitution reaction. This step may require the use of thiol reagents and appropriate solvents to achieve the desired substitution.

  • Attachment of the Furan Ring: : The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling. These reactions often require palladium catalysts and specific ligands to ensure high yields and selectivity.

  • Formation of the Acetamide Moiety: : The final step involves the formation of the acetamide moiety through an amidation reaction. This step may require the use of amine reagents and coupling agents, such as EDC or DCC, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.

    Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.

Scientific Research Applications

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

  • Biological Studies: : The compound is used in biological studies to understand its mechanism of action, cellular uptake, and metabolic pathways. It serves as a tool compound to study the effects of triazoloquinazoline derivatives on biological systems.

  • Chemical Research: : The compound is used in chemical research to develop new synthetic methodologies, study reaction mechanisms, and explore the reactivity of triazoloquinazoline derivatives.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may target enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit specific kinases or enzymes involved in cancer cell proliferation.

  • Pathways Involved: : The compound may modulate signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its biological effects. These pathways are often involved in cell growth, survival, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3S/c1-2-7-24-17(27)14-9-12(20)5-6-15(14)25-18(24)22-23-19(25)29-11-16(26)21-10-13-4-3-8-28-13/h3-6,8-9H,2,7,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQPGGNZRSXIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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